molecular formula C7H9N5O2 B7841075 7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B7841075
M. Wt: 195.18 g/mol
InChI Key: GWCGCPVCCIOWSQ-UHFFFAOYSA-N
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Description

7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring The presence of an amino group at the 7th position and a methoxymethyl group at the 2nd position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are typically carried out under mild acidic or neutral conditions to ensure regioselectivity and high yields . Another approach involves the use of the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazolopyrimidine derivatives.

    Substitution: The amino and methoxymethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methoxymethyl groups enhances its reactivity and potential for further functionalization, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

7-amino-2-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-5-9-7-10-6(13)2-4(8)12(7)11-5/h2H,3,8H2,1H3,(H,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=NC(=O)C=C(N2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NC2=NC(=O)C=C(N2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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